molecular formula C9H21N3 B1273179 1-(3-Dimethylaminopropyl)piperazine CAS No. 877-96-3

1-(3-Dimethylaminopropyl)piperazine

Cat. No. B1273179
M. Wt: 171.28 g/mol
InChI Key: YJRGRZJKGMBHIB-UHFFFAOYSA-N
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Patent
US05859011

Procedure details

A mixture of 4-benzyloxycarbonyl-3-dimethylaminopropylpiperazine (2.21 g, 7.2 mmol), 5% Pd/C (0.36 g) in methanol (20 ml) was stirred under hydrogen atmosphere at room temperature for 38 h. After removal of catalyst by Celite filtration, the filtrate was concentrated to afford 1.20 g (97.6%) of orange color viscous oil.
Name
4-benzyloxycarbonyl-3-dimethylaminopropylpiperazine
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][N:20]([CH3:22])[CH3:21])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[CH3:22][N:20]([CH3:21])[CH2:19][CH2:18][CH2:17][N:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1

Inputs

Step One
Name
4-benzyloxycarbonyl-3-dimethylaminopropylpiperazine
Quantity
2.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)CCCN(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at room temperature for 38 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of catalyst
FILTRATION
Type
FILTRATION
Details
by Celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
38 h
Name
Type
product
Smiles
CN(CCCN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 97.6%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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